Tebufenozide is a pioneering non-steroidal diacylhydrazine compound primarily utilized as an ecdysone receptor (EcR) agonist. In agricultural and ecotoxicological applications, it functions as a highly selective molting accelerating compound (MAC) targeting Lepidopteran pests while sparing beneficial organisms [1]. Beyond agrochemistry, tebufenozide has become a critical procurement item in molecular biology and synthetic biology, where it serves as a highly specific, orthogonal chemical inducer for EcR-based mammalian gene switches [2]. Its distinct physicochemical profile—characterized by high lipophilicity and extremely low aqueous solubility—dictates specific formulation requirements and provides robust environmental persistence, making it a foundational benchmark material in both resistance monitoring and advanced gene regulation workflows.
Substituting tebufenozide with newer diacylhydrazine analogs (such as methoxyfenozide) or natural steroidal ligands (like ponasterone A) fundamentally alters both biological orthogonality and formulation stability. In molecular biology, replacing tebufenozide with natural ecdysteroids introduces unacceptable cross-reactivity with endogenous mammalian nuclear receptors, compromising the strict off-state required for orthogonal gene switches[1]. In agrochemical formulations, substituting tebufenozide with methoxyfenozide or halofenozide shifts the active ingredient’s partition coefficient (Log P) and water solubility, which directly degrades the cuticular affinity and rainfastness of foliar suspension concentrates [2]. Consequently, buyers must procure exact tebufenozide to maintain validated pharmacokinetic baselines in gene therapy models and guaranteed wash-off resistance in field applications.
In the development of inducible gene expression systems, tebufenozide provides a strictly orthogonal alternative to natural steroidal ligands. When applied to mammalian cells engineered with a Gal4-VP16-EcR chimeric transactivator, tebufenozide achieves approximately 170-fold induction of the target gene at a 10 µmol/L concentration [1]. Unlike ponasterone A or muristerone A, which are costly and risk pleiotropic cross-talk with endogenous mammalian steroid receptors, tebufenozide is a non-steroidal diacylhydrazine that ensures zero background activation of native endocrine pathways [1].
| Evidence Dimension | Gene transactivation fold-induction and orthogonality |
| Target Compound Data | ~170-fold induction at 10 µmol/L; strictly orthogonal (non-steroidal) |
| Comparator Or Baseline | Ponasterone A (steroidal ligand with potential mammalian cross-reactivity) |
| Quantified Difference | Eliminates steroidal cross-talk while maintaining high-magnitude (>150x) induction |
| Conditions | Mammalian cell lines expressing Gal4-VP16-EcR chimeric transactivators |
Enables synthetic biologists to procure a cost-effective, highly specific inducer that guarantees zero interference with native mammalian cellular pathways.
Tebufenozide exhibits distinct lipophilic properties that dictate its formulation into highly rainfast suspension concentrates. Quantitative property databases establish tebufenozide's aqueous solubility at an exceptionally low 0.83 mg/L, compared to 3.3 mg/L for methoxyfenozide and 12.3 mg/L for halofenozide[1]. Furthermore, tebufenozide possesses a higher octanol-water partition coefficient (Log P = 4.25) than methoxyfenozide (Log P = 3.72)[2]. This higher lipophilicity and lower solubility result in significantly stronger cuticular affinity and higher initial surface loading on plant tissues, minimizing premature wash-off [2].
| Evidence Dimension | Aqueous solubility and Log P |
| Target Compound Data | Solubility: 0.83 mg/L; Log P: 4.25 |
| Comparator Or Baseline | Methoxyfenozide (Solubility: 3.3 mg/L; Log P: 3.72) and Halofenozide (Solubility: 12.3 mg/L) |
| Quantified Difference | 4-fold lower solubility than methoxyfenozide; 14.8-fold lower than halofenozide |
| Conditions | Standard environmental property profiling at 20-25 °C |
Forces formulators to select tebufenozide when engineering foliar applications that require maximum cuticular binding and extreme resistance to environmental wash-off.
As the sentinel non-steroidal ecdysone agonist, tebufenozide is the mandatory analytical standard for establishing baseline susceptibility in Lepidopteran field populations. In standardized 14-day diet-incorporation bioassays, field-collected codling moth populations exhibit a five-fold variation in LC50 responses to tebufenozide, establishing the primary resistance baseline [1]. Because methoxyfenozide is generally ~10-fold more active (lower LC50) on naive populations [1], tebufenozide is specifically procured to map the foundational resistance architecture and cross-resistance ratios before newer diacylhydrazines are evaluated.
| Evidence Dimension | Baseline susceptibility profiling (LC50 variance) |
| Target Compound Data | 5-fold LC50 variance used as the primary historical baseline |
| Comparator Or Baseline | Methoxyfenozide (~10-fold lower absolute LC50) |
| Quantified Difference | Provides the foundational upper-bound LC50 baseline against which newer, more potent analogs are calibrated |
| Conditions | 14-day diet-incorporation larval bioassays on field-collected populations |
Essential for ecotoxicology labs that must procure the original baseline standard to accurately quantify emerging resistance mechanisms against the entire MAC chemical class.
Due to its non-steroidal structure and ~170-fold induction capacity[1], tebufenozide is the preferred chemical inducer for EcR-based gene switches in mammalian cell lines. It is procured by synthetic biology labs to regulate transgene expression without triggering endogenous glucocorticoid or estrogen receptors, offering a clean 'off' state that natural steroids cannot provide.
Because of its extremely low water solubility (0.83 mg/L) and high Log P (4.25)[REFS-2, REFS-3], tebufenozide is selected over methoxyfenozide for agrochemical formulations requiring maximum rainfastness. It is ideal for engineering suspension concentrates that must strongly partition into the waxy plant cuticle to resist environmental degradation.
As the sentinel molting accelerating compound (MAC), tebufenozide is procured as a critical analytical reference standard. Ecotoxicologists use it to establish baseline LC50 values and calculate cross-resistance ratios in Lepidopteran populations prior to the deployment of newer analogs [4].
Environmental Hazard